

Unlocking the Therapeutic Potential of 4-Bromothiobenzamide: A Guide for Drug Discovery

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Compound of Interest

Compound Name: **4-Bromothiobenzamide**

Cat. No.: **B1270958**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromothiobenzamide, a versatile sulfur-containing aromatic compound, is emerging as a promising scaffold in medicinal chemistry. Its unique structural features, including the reactive thioamide group and the bromine substituent, make it an attractive starting point for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of potential research areas involving **4-Bromothiobenzamide**, focusing on its synthesis, structural characteristics, and derivatization for the development of potent enzyme inhibitors with applications in oncology, infectious diseases, and inflammatory conditions.

Physicochemical Properties and Synthesis

4-Bromothiobenzamide is a yellow solid with a molecular weight of 216.10 g/mol. Its structure has been well-characterized by single-crystal X-ray diffraction, revealing a monoclinic crystal system.[\[1\]](#)

Table 1: Physicochemical and Crystallographic Data of **4-Bromothiobenzamide**[\[1\]](#)

Property	Value
Molecular Formula	C ₇ H ₆ BrNS
Molecular Weight	216.10 g/mol
Melting Point	139-143 °C
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	19.6325 (11)
b (Å)	10.6101 (6)
c (Å)	7.8859 (5)
β (°)	100.078 (1)
V (Å ³)	1617.31 (16)

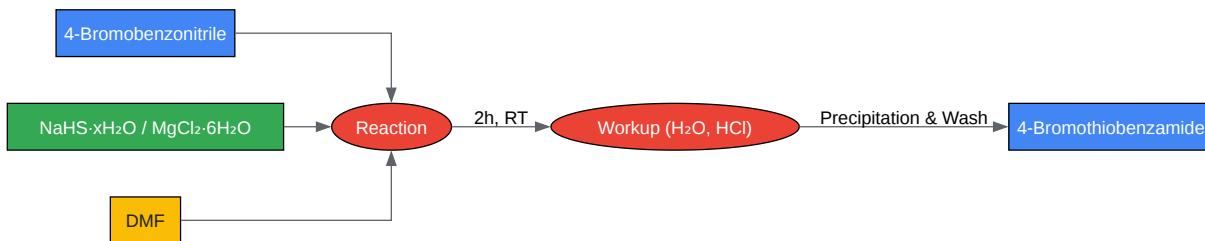
Synthesis of 4-Bromothiobenzamide

A straightforward and efficient method for the synthesis of **4-Bromothiobenzamide** involves the reaction of 4-bromobenzonitrile with a sulfur source.[\[1\]](#)

Experimental Protocol: Synthesis of **4-Bromothiobenzamide**[\[1\]](#)

- Prepare a slurry of 70% sodium hydrogen sulfide hydrate (21.98 mmol) and magnesium chloride hexahydrate (10.99 mmol) in 40 mL of dimethylformamide (DMF).
- Add 4-bromobenzonitrile (11.0 mmol) to the slurry.
- Stir the reaction mixture at room temperature for 2 hours.
- Pour the resulting mixture into 100 mL of water.
- Collect the precipitated solid by filtration.
- Resuspend the product in 50 mL of 1 N HCl and stir for 30 minutes.

- Filter the solid and wash with excess water.
- Recrystallize the product from chloroform to obtain crystals suitable for X-ray analysis.



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Figure 1: Synthesis of **4-Bromothiobenzamide**.

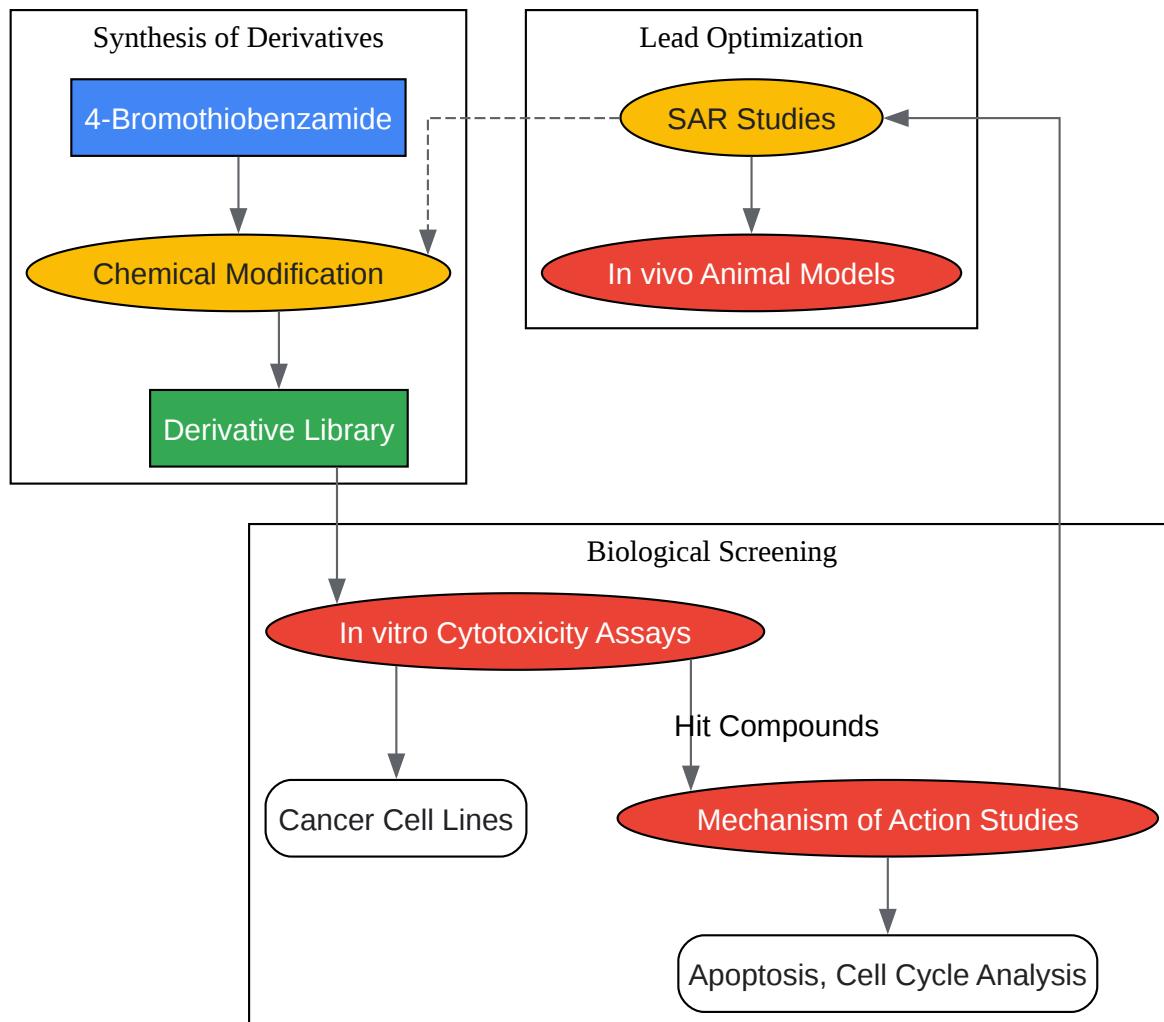
Potential Research Areas and Therapeutic Applications

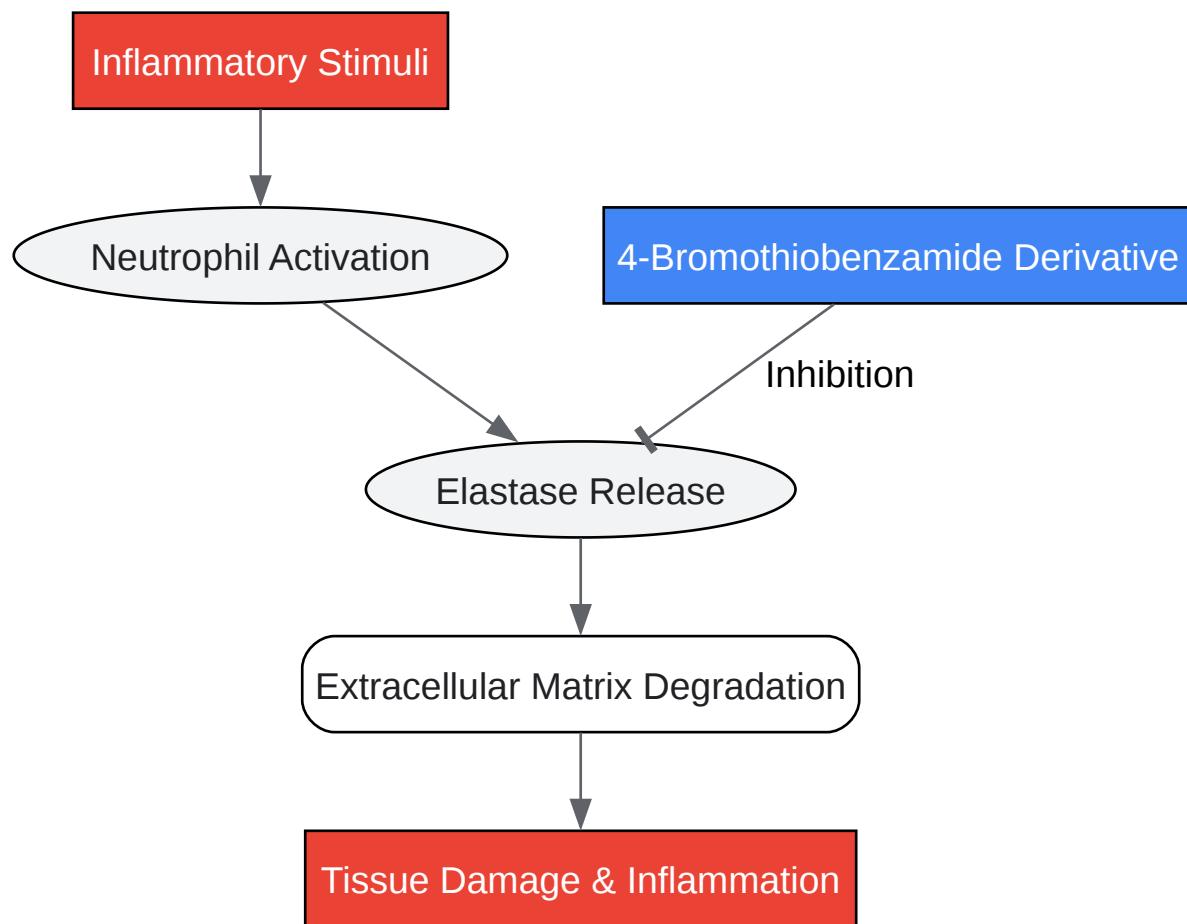
While **4-Bromothiobenzamide** itself has limited reported biological activity, its derivatives have shown significant potential in various therapeutic areas. This suggests that the **4-bromothiobenzamide** core can serve as a privileged scaffold for generating libraries of bioactive compounds.

Anticancer Activity

Derivatives of related bromo-substituted aromatic compounds have demonstrated potent anticancer effects. For instance, a bis (4-bromobenzaldehyde-4-iminacetophenone) diaquozinc (II) nitrate complex exhibited strong in vitro cytotoxic activity against HepG2 (liver carcinoma), MCF7, and T47D (breast cancer) cell lines with IC₅₀ values of 5.1 µg/ml, 3.9 µg/ml, and 4.2 µg/ml, respectively.[2]

Proposed Research Workflow for Anticancer Drug Discovery:



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References

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- 2. ajbasweb.com [ajbasweb.com]
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